2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde
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Overview
Description
2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H4F4O It is a derivative of acetaldehyde where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 2-(2,3,4,5-Tetrafluorophenyl)acetic acid
Reduction: 2-(2,3,4,5-Tetrafluorophenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4,5,6-Pentafluorophenyl)acetaldehyde
- 2-(2,3,4,5-Tetrafluorophenyl)ethanol
- 2-(2,3,4,5-Tetrafluorophenyl)acetic acid
Uniqueness
2-(2,3,4,5-Tetrafluorophenyl)acetaldehyde is unique due to the specific substitution pattern of fluorine atoms on the phenyl ring. This substitution pattern imparts distinct chemical properties, such as increased electronegativity and reactivity, which are not observed in non-fluorinated analogs. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
111991-21-0 |
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Molecular Formula |
C8H4F4O |
Molecular Weight |
192.11 g/mol |
IUPAC Name |
2-(2,3,4,5-tetrafluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H4F4O/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h2-3H,1H2 |
InChI Key |
UTAGXECYEFGYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CC=O |
Origin of Product |
United States |
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